molecular formula C13H17NO6 B8343640 Tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate

Tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate

Cat. No. B8343640
M. Wt: 283.28 g/mol
InChI Key: IKESLDDGWPFXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C13H17NO6 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

tert-butyl 2-(2-methoxy-4-nitrophenoxy)acetate

InChI

InChI=1S/C13H17NO6/c1-13(2,3)20-12(15)8-19-10-6-5-9(14(16)17)7-11(10)18-4/h5-7H,8H2,1-4H3

InChI Key

IKESLDDGWPFXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitroguaiacol potassium salt (613 mg; 2.96 mmol) and t-butyl bromoacetate (0.65 mL; 4.43 mmol) in DMF (7 mL) was stirred at rt for 0.5 h prior to dilution with H2O and extraction with EtOAc. The organic layer was washed with H2O, dried over MgSO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, Hexanes/EtOAc, 100:0 to 1:1 gradient) to afford the title compound (738 mg; 88%) as a beige solid. 1H NMR (CDCl3) δ 1.46 (s, 9H), 3.96 (s, 3H), 4.67 (s, 2H), 6.77 (d, J=8.79 Hz, 1H), 7.76 (d, J=2.74 Hz, 1H), 7.85 (dd, J=8.80 Hz, 2.75 Hz, 1H); 13C NMR (CDCl3) δ 27.98, 56.37, 66.18, 83.09, 107.07, 111.52, 117.28, 142.17, 149.19, 152.69, 166.66; HPLC (Method #1): 3.13 min retention time, (97%); MS (ES): m/z 306 [M+Na]+.
Name
4-nitroguaiacol potassium salt
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Yield
88%

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